チロホスチン AG 825

概要

説明

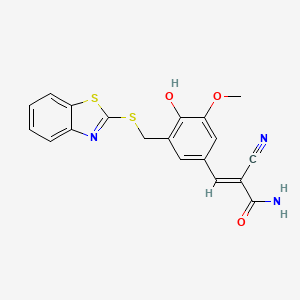

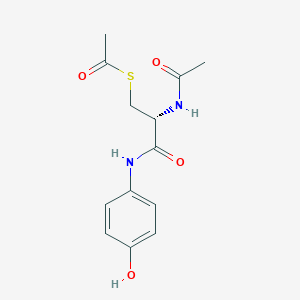

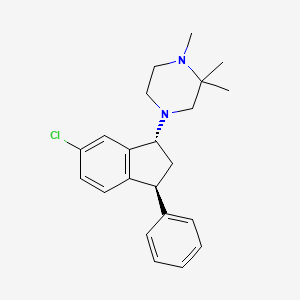

AG 825は、チロホスチンAG 825としても知られており、ErbB2受容体の選択的かつATP競合的阻害剤です。この化合物は、IC50値が0.35マイクロモルで、チロシンリン酸化を抑制する能力で知られています。AG 825は、有意な抗癌活性を示し、ヒト好中球のアポトーシスを促進することが知られています .

科学的研究の応用

AG 825 has a wide range of scientific research applications, including:

Cancer Research: AG 825 is used extensively in cancer research due to its ability to inhibit the ErbB2 receptor, which is overexpressed in many types of cancer.

Neurotoxicity Studies:

Cell Signaling Studies: AG 825 is used to study cell signaling pathways involving the ErbB2 receptor and other related pathways.

作用機序

AG 825は、上皮成長因子受容体ファミリーのメンバーであるErbB2受容体を選択的に阻害することにより、その効果を発揮します。この阻害は、受容体上のチロシン残基のリン酸化を防ぎ、それによって細胞増殖と生存を促進する下流のシグナル伝達経路を遮断します。ErbB2シグナル伝達の阻害は、細胞外シグナル調節キナーゼ1/2とp38ミトゲン活性化プロテインキナーゼの活性化の不均衡につながり、最終的にp38依存性のアポトーシスをもたらします .

類似化合物の比較

AG 825は、ErbB2受容体の選択的阻害においてユニークです。類似の化合物には以下が含まれます。

チロホスチンAG 879: ErbB2受容体の別の阻害剤ですが、選択性と効力は異なります。

チロホスチンAG 1478: 上皮成長因子受容体の阻害剤で、AG 825と構造的に似ていますが、異なる受容体を標的にしています.

AG 825は、ErbB2受容体に対する特異性と強力な抗癌活性により、科学研究において貴重なツールとなっています。

準備方法

AG 825は、ベンゾチアゾールコアに様々な官能基を導入する一連の化学反応によって合成されます。合成経路は一般的に以下の手順を含みます。

ベンゾチアゾールコアの形成: これは、2-アミノチオフェノールと二硫化炭素およびアルキルハライドを反応させてベンゾチアゾール環を形成する反応を含む。

シアノアセトアミド基の導入: このステップは、塩基の存在下でベンゾチアゾール誘導体をシアノ酢酸またはそのエステルと反応させることを含む。

最終生成物の形成:

化学反応の分析

AG 825は、以下を含むいくつかのタイプの化学反応を受けます。

酸化: AG 825は、様々な酸化誘導体を形成するように酸化することができます。一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: AG 825の還元は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究の応用

AG 825は、以下を含む広範囲の科学研究の応用を持っています。

癌研究: AG 825は、多くの種類の癌で過剰発現しているErbB2受容体を阻害する能力により、癌研究で広く使用されています。

神経毒性研究:

細胞シグナル伝達研究: AG 825は、ErbB2受容体を含む細胞シグナル伝達経路と他の関連する経路を研究するために使用されています.

類似化合物との比較

AG 825 is unique in its selective inhibition of the ErbB2 receptor. Similar compounds include:

Tyrphostin AG 879: Another inhibitor of the ErbB2 receptor, but with different selectivity and potency.

Tyrphostin AG 1478: An inhibitor of the epidermal growth factor receptor, which shares some structural similarities with AG 825 but targets a different receptor.

Aurintricarboxylic Acid: A non-specific inhibitor of tyrosine kinases, which has broader activity compared to AG 825.

AG 825’s specificity for the ErbB2 receptor and its potent anti-cancer activity make it a valuable tool in scientific research.

特性

IUPAC Name |

3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S2/c1-25-15-8-11(6-12(9-20)18(21)24)7-13(17(15)23)10-26-19-22-14-4-2-3-5-16(14)27-19/h2-8,23H,10H2,1H3,(H2,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDONFLNGBQLTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)CSC2=NC3=CC=CC=C3S2)C=C(C#N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017143 | |

| Record name | Tyrphostin AG 825 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149092-50-2 | |

| Record name | 3-[3-[(2-Benzothiazolylthio)methyl]-4-hydroxy-5-methoxyphenyl]-2-cyano-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149092-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrphostin AG 825 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-Methyl-1,3,4,9b-tetrahydro-2h-indeno[1,2-c]pyridin-2-yl)butan-2-one](/img/structure/B1683613.png)

![N-[2-(3,4-dichlorophenyl)-4-(3-oxospiro[2,4-dihydroisoquinoline-1,4'-piperidine]-1'-yl)butyl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B1683615.png)

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-methylbenzoate](/img/structure/B1683635.png)